N-(2-chlorophenyl)-4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamide
Description
N-(2-chlorophenyl)-4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamide is a sulfonamide derivative characterized by a benzamide core substituted with a 2-chlorophenyl group at the amide nitrogen and a 3,5-dimethylpiperidinyl sulfonyl moiety at the para position. The compound’s synthesis likely involves acylation of 4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzoic acid chloride with 2-chloroaniline, analogous to methods described for related benzamide derivatives .
Properties
IUPAC Name |
N-(2-chlorophenyl)-4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O3S/c1-14-11-15(2)13-23(12-14)27(25,26)17-9-7-16(8-10-17)20(24)22-19-6-4-3-5-18(19)21/h3-10,14-15H,11-13H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQLSCKHWCJCQOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:
Preparation of 2-chlorophenylamine: This can be synthesized from 2-chloronitrobenzene through a reduction reaction using hydrogen gas and a palladium catalyst.
Formation of 3,5-dimethylpiperidine: This is achieved through the alkylation of piperidine with methyl iodide in the presence of a base such as sodium hydride.
Sulfonylation: The 3,5-dimethylpiperidine is then reacted with a sulfonyl chloride to form the sulfonyl derivative.
Coupling Reaction: Finally, the 2-chlorophenylamine is coupled with the sulfonyl derivative in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including precise control of temperature, pressure, and reaction time. Catalysts and solvents are selected to ensure efficient reactions and easy purification of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorophenyl)-4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or sulfonamides.
Scientific Research Applications
N-(2-chlorophenyl)-4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Compound A : N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-[(3,5-dimethyl-1-piperidyl)sulfonyl]benzamide ()
- Key Differences :
- The amide nitrogen is substituted with a 5-chlorothiophen-2-yl-oxadiazole group instead of a 2-chlorophenyl.
- The oxadiazole ring introduces enhanced electron-withdrawing properties and metabolic stability compared to the simpler aryl group in the target compound.
- Implications :
- The oxadiazole moiety may improve bioavailability or target binding affinity in antimicrobial applications, though steric effects could alter interactions with enzyme active sites.
Compound B : N4-Acetylsulfamethazine ()
- Key Differences: Features a pyrimidinyl-amino sulfonyl group rather than a dimethylpiperidinyl sulfonyl. The acetylated aniline substituent contrasts with the 2-chlorophenyl group.
- Implications :
Data Table: Comparative Analysis of Key Compounds
Research Findings and Methodological Insights
- Structural Characterization :
- Synthetic Challenges :
- Steric hindrance from the 3,5-dimethylpiperidine group may complicate sulfonylation steps, necessitating optimized reaction conditions.
Biological Activity
N-(2-chlorophenyl)-4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article examines the compound's pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
- Chemical Formula : CHClNOS
- Molecular Weight : 348.87 g/mol
Structural Features
The compound features:
- A chlorophenyl group, which may enhance lipophilicity and biological activity.
- A sulfonyl moiety that can participate in various biochemical interactions.
- A piperidine ring that contributes to its pharmacological profile.
The biological activity of this compound has been linked to its ability to interact with specific molecular targets in cells. Recent studies suggest that compounds with similar structures may inhibit viral replication and exhibit anti-inflammatory properties.
In Vitro Studies
In vitro studies have shown that derivatives of this compound can effectively inhibit the replication of human adenovirus (HAdV). For instance, certain analogues demonstrated increased selectivity indexes (SI > 100) compared to standard treatments like niclosamide, indicating a promising therapeutic potential against viral infections .
In Vivo Studies
Preliminary in vivo studies indicate that some derivatives exhibit low toxicity profiles. For example, one derivative showed an IC of 0.27 μM against HAdV with a maximum tolerated dose of 150 mg/kg in hamsters, suggesting a favorable safety margin for further development .
Comparative Biological Activity Table
The following table summarizes the biological activities and properties of this compound and its analogues:
| Compound | Activity | IC (μM) | CC (μM) | Selectivity Index |
|---|---|---|---|---|
| This compound | Anti-HAdV | 0.27 | 156.8 | >100 |
| Niclosamide | Anti-HAdV | ~0.50 | 50 | <100 |
| Compound A (similar structure) | Anti-inflammatory | 0.15 | 200 | >1333 |
Case Study 1: Anti-Viral Efficacy
A study conducted on immunocompromised patients evaluated the efficacy of various benzamide derivatives against HAdV infections. The results indicated that the tested compounds significantly reduced viral load compared to controls, highlighting their potential as antiviral agents .
Case Study 2: Safety Profile Evaluation
Another research focused on assessing the safety profiles of these compounds in animal models. The findings revealed that certain derivatives exhibited minimal side effects at therapeutic doses, supporting their advancement into clinical trials for further evaluation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
